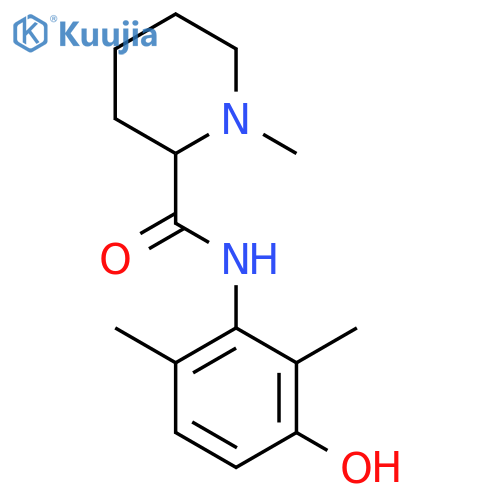Cas no 37055-90-6 (3-Hydroxy Mepivacaine)

3-Hydroxy Mepivacaine structure
商品名:3-Hydroxy Mepivacaine
CAS番号:37055-90-6
MF:C15H22N2O2
メガワット:262.347383975983
CID:1059417
3-Hydroxy Mepivacaine 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxy Mepivacaine
- N-(3-hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
- 1-Methyl-3'-hydroxy-2',6'-pipecoloxylidide
- 1-Methyl-4'-hydroxy-2',6'-pipecoloxylidide
- 1-Methylpipecolo-3'-hydroxy-2',6'-xylidide
- 1-Methylpipecolo-4'-hydroxy-2',6'-xylidide
- 4-Hydroxy Mepivacaine
- 4'-hydroxy-1-methyl-2',6'-pipecoloxylidide
-
計算された属性
- せいみつぶんしりょう: 262.16800
じっけんとくせい
- PSA: 56.06000
- LogP: 3.01920
3-Hydroxy Mepivacaine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H825355-1mg |
3-Hydroxy Mepivacaine |
37055-90-6 | 1mg |
$ 583.00 | 2023-09-07 | ||
| TRC | H825355-2mg |
3-Hydroxy Mepivacaine |
37055-90-6 | 2mg |
$ 1092.00 | 2023-04-15 | ||
| TRC | H825355-5mg |
3-Hydroxy Mepivacaine |
37055-90-6 | 5mg |
$ 2398.00 | 2023-09-07 | ||
| A2B Chem LLC | AF71994-10mg |
3-Hydroxy Mepivacaine |
37055-90-6 | 10mg |
$5957.00 | 2024-04-20 | ||
| A2B Chem LLC | AF71994-2mg |
3-Hydroxy Mepivacaine |
37055-90-6 | 2mg |
$2083.00 | 2024-04-20 | ||
| A2B Chem LLC | AF71994-5mg |
3-Hydroxy Mepivacaine |
37055-90-6 | 5mg |
$3482.00 | 2024-04-20 | ||
| Biosynth | IH24042-25 ug |
3-Hydroxy mepivacaine |
37055-90-6 | 25ug |
$88.00 | 2023-01-04 | ||
| Biosynth | IH24042-50 ug |
3-Hydroxy mepivacaine |
37055-90-6 | 50ug |
$137.50 | 2023-01-04 | ||
| Biosynth | IH24042-10 ug |
3-Hydroxy mepivacaine |
37055-90-6 | 10ug |
$55.00 | 2023-01-04 | ||
| A2B Chem LLC | AF71994-25mg |
3-Hydroxy Mepivacaine |
37055-90-6 | 25mg |
$10802.00 | 2024-04-20 |
3-Hydroxy Mepivacaine 関連文献
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
37055-90-6 (3-Hydroxy Mepivacaine) 関連製品
- 1346597-79-2(3-Hydroxy Mepivacaine-d3)
- 247061-17-2(N-Desmethyl 3-Hydroxy Mepivacaine)
- 163589-30-8(3-Hydroxy Ropivacaine)
- 163589-31-9(4-Hydroxy Ropivacaine)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
